molecular formula C6H11NO2 B14353863 Hexanenitrile, 5,6-dihydroxy-, (S)- CAS No. 90472-96-1

Hexanenitrile, 5,6-dihydroxy-, (S)-

Cat. No.: B14353863
CAS No.: 90472-96-1
M. Wt: 129.16 g/mol
InChI Key: NDJNMYLHXMCVJM-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexanenitrile, 5,6-dihydroxy-, (S)- is a chiral nitrile derivative featuring hydroxyl groups at positions 5 and 6 on a six-carbon chain. The (S)-configuration confers stereochemical specificity, making it valuable in asymmetric synthesis and pharmaceutical intermediates.

Properties

CAS No.

90472-96-1

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

(5S)-5,6-dihydroxyhexanenitrile

InChI

InChI=1S/C6H11NO2/c7-4-2-1-3-6(9)5-8/h6,8-9H,1-3,5H2/t6-/m0/s1

InChI Key

NDJNMYLHXMCVJM-LURJTMIESA-N

Isomeric SMILES

C(CC#N)C[C@@H](CO)O

Canonical SMILES

C(CC#N)CC(CO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexanenitrile, 5,6-dihydroxy-, (S)- can be achieved through several methods. One common approach involves the hydroxylation of hexanenitrile using specific catalysts and reagents. The reaction typically requires controlled conditions, including temperature and pH, to ensure the selective addition of hydroxyl groups at the desired positions.

Industrial Production Methods

In an industrial setting, the production of Hexanenitrile, 5,6-dihydroxy-, (S)- may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation and crystallization are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Hexanenitrile, 5,6-dihydroxy-, (S)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like alkyl halides and acid chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of hexanoic acid or hexanedione.

    Reduction: Formation of hexylamine.

    Substitution: Formation of hexyl ethers or esters.

Scientific Research Applications

Hexanenitrile, 5,6-dihydroxy-, (S)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Hexanenitrile, 5,6-dihydroxy-, (S)- involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and proteins, affecting their activity and function. The nitrile group can also participate in nucleophilic addition reactions, leading to the formation of various intermediates and products.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Compound Name Functional Groups Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Hexanenitrile, 5,6-dihydroxy-, (S)- Nitrile, 5,6-diol (S) C₆H₁₀N₂O₂* ~140.16† Chiral synthesis, drug intermediates
5-(S)-Hydroxyhexanenitrile Nitrile, 5-hydroxy (S) C₆H₁₁NO 113.16 Enzymatic synthesis (>99% e.e.), drug intermediates
6-Aminohexanenitrile Nitrile, 6-amino C₆H₁₂N₂ 112.17 Thermochemical Cp,gas ~275–711 J/mol×K
5,5,6,6,6-Pentafluorohexanenitrile Nitrile, 5,6-pentafluoro C₆H₆F₅N 187.11 High electronegativity, agrochemical uses
2-(4-Chlorophenyl)hexanenitrile Nitrile, 4-chloroaryl C₁₂H₁₃ClN 206.70 Agrochemical intermediates

*Inferred from structure; †Estimated based on analogous compounds.

Key Observations:
  • Hydroxy vs. Amino/Fluoro Groups: The dihydroxy variant is more polar than amino- or fluoro-substituted nitriles, enhancing solubility in polar solvents. Fluorinated derivatives (e.g., 5,5,6,6,6-Pentafluorohexanenitrile) exhibit greater thermal stability due to strong C-F bonds but reduced biocompatibility .
  • Stereochemical Purity : Enzymatic methods for 5-(S)-hydroxyhexanenitrile achieve >99% e.e., a benchmark for the dihydroxy compound’s synthesis .
Key Observations:
  • Enzymatic approaches (e.g., hydrolases) are critical for achieving high enantiomeric purity in hydroxy-substituted nitriles, whereas fluorinated or aryl-substituted derivatives rely on traditional organic synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.